molecular formula C14H16ClN3O2S2 B2539660 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2310206-37-0

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2539660
CAS No.: 2310206-37-0
M. Wt: 357.87
InChI Key: XZFJCHMXQCXKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds feature a bicyclic core modified with sulfonamide and heterocyclic substituents, enabling diverse interactions with biological targets.

Properties

IUPAC Name

8-(5-chlorothiophen-2-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c15-13-4-5-14(21-13)22(19,20)18-10-2-3-11(18)9-12(8-10)17-7-1-6-16-17/h1,4-7,10-12H,2-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFJCHMXQCXKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Control

Separation of endo- and exo-isomers is achieved via preparative HPLC using a chiral stationary phase (e.g., Chiralpak IC). The endo-isomer exhibits superior pharmacological activity, as evidenced by its 25-fold higher NAAA inhibition compared to the exo-counterpart.

Yield Enhancement

  • Microwave synthesis : Reduces cyclization time from 12 hours to 45 minutes, improving yield by 15–20%.
  • Catalytic additives : Palladium on carbon (10% Pd/C) enhances debenzylation efficiency during intermediate purification.

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR (400 MHz, CDCl3): The azabicyclo[3.2.1]octane protons resonate as distinct multiplets at δ 3.45–3.78 ppm, while the pyrazole C-H appears as a singlet at δ 7.84 ppm.
  • IR (KBr): Sulfonamide S=O stretches at 1362 cm⁻¹ and 1150 cm⁻¹ confirm successful sulfonylation.
  • MS : ESI-MS exhibits a molecular ion peak at m/z 427.08 [M+H]⁺, consistent with the molecular formula C15H17ClN4O2S2.

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms ≥98% purity. Residual solvents (e.g., THF, DCM) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Chemical Reactions Analysis

Types of Reactions

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: The compound’s unique structure and reactivity may lead to the development of new therapeutic agents for various diseases.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and inferred structure-activity relationships (SAR).

Structural Variations

Sulfonyl Substituents
  • Target Compound: 5-Chlorothiophen-2-yl sulfonyl group.
  • Compound 38 (): 3,5-Dimethyl-1H-pyrazol-4-yl sulfonyl.
  • Compound in : 2-Bromophenyl sulfonyl.
    • Bromine provides steric bulk and polarizability, possibly affecting receptor selectivity .
Azabicyclo[3.2.1]Octane Core Modifications
  • Target Compound : 3-(1H-Pyrazol-1-yl) substitution.
    • The pyrazole at position 3 may engage in hydrogen bonding or π-π interactions .
  • Compound 50 (): 3-((5-Methylpyrazin-2-yl)oxy) group.
  • Compound 19a–c (): 3β-Arylamide derivatives.
    • Amide linkages enhance hydrogen-bonding capacity, possibly improving target affinity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted logP Key Substituents Potential Impact on Bioavailability
Target Compound ~420 (estimated) ~3.2 (est.) 5-Cl-thiophene, pyrazole Moderate lipophilicity; balanced permeability/solubility
Compound 38 () ~450 (estimated) ~3.8 3,5-dimethylpyrazole, isopropylphenoxy High lipophilicity; possible solubility issues
Compound in 397.29 ~2.8 2-Bromophenyl, triazole High density (1.77 g/cm³); moderate pKa (2.79)
Atropine Sulfate () 387.45 N/A Methyl-azabicyclo, hydroxypropanoate Polar; likely rapid renal clearance

Biological Activity

The compound 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a member of a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This enzyme plays a significant role in the metabolism of endogenous fatty acid amides, which are involved in various physiological processes, including inflammation and pain modulation.

Chemical Structure and Properties

The molecular formula for the compound is C13H16ClN3O2SC_{13}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 345.9 g/mol. Its structure features a bicyclic core with a sulfonyl group and a pyrazole moiety, which are critical for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of NAAA. By inhibiting this enzyme, the compound prevents the degradation of palmitoylethanolamide (PEA), an endocannabinoid that exhibits anti-inflammatory and analgesic properties. This inhibition leads to increased levels of PEA at inflamed sites, enhancing its therapeutic effects.

Biological Activity Data

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against NAAA, with some compounds showing an IC50 value as low as 0.042 μM, indicating high potency and selectivity for this target . The structure-activity relationship (SAR) studies have been pivotal in optimizing these compounds for better pharmacokinetic profiles.

Table 1: Inhibitory Activity of Azabicyclo[3.2.1]octane Derivatives

Compound IDStructureIC50 (μM)Selectivity
ARN16186Structure0.655FAAH: 25%
ARN19689Structure0.042AC: 34%

Note: Selectivity values indicate inhibition percentages at 30 μM concentration against human FAAH and acid ceramidase (AC).

Case Studies

One significant study highlighted the efficacy of ARN19689 in animal models of inflammation, where it demonstrated marked reductions in pain and inflammatory markers compared to controls. The study utilized the phenylquinone writhing assay to evaluate analgesic activity, showing that this compound was significantly more effective than traditional analgesics like morphine .

Another investigation focused on the pharmacokinetics of these compounds, revealing favorable absorption and distribution profiles that support their potential use in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.